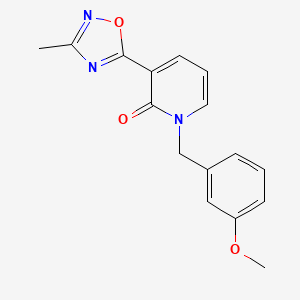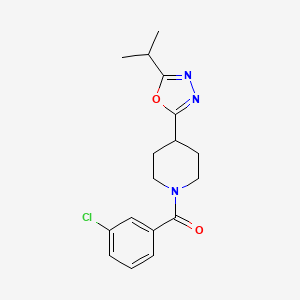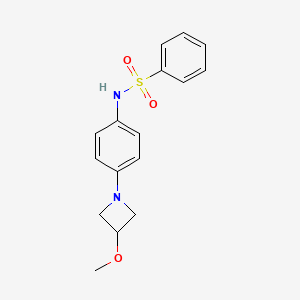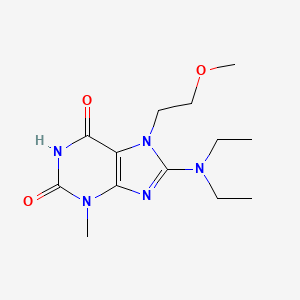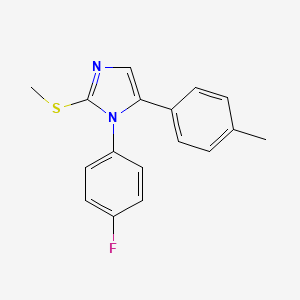
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Applications De Recherche Scientifique
Reactions with Nucleophiles
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate demonstrates notable chemical reactivity, particularly in reactions with various nucleophiles. For example, in one study, its precursor, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, was shown to undergo substitution reactions with sodium acetate and react with other bases, such as phenolates, to form different chemical compounds while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).
Synthesis Applications
The compound and its related derivatives are used in various synthesis applications. For instance, ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, a similar compound, was synthesized and subsequently reacted with various nucleophiles to form different substitution products, showcasing its versatility in synthetic chemistry (Remizov, Pevzner, Petrov, & Ponyaev, 2015).
Biological Activities
Certain derivatives of 1,3,4-thiadiazole, a core component of this compound, have shown significant biological activities. For example, some derivatives were found to exhibit α-glucosidase inhibitory activity, which is relevant in the treatment of type 2 diabetes (Saeedi et al., 2020). Additionally, other thiadiazole derivatives have been evaluated for their antimicrobial activities, demonstrating the compound's potential in drug discovery (Hassan, 2007).
Analytical Uses
In analytical chemistry, derivatives of thiadiazole, such as 5-acetamido-1,3,4-thiadiazole-2-sulfonamide, have been analyzed in plasma, suggesting the compound's applicability in bioanalytical methods (Bayne, Rogers, & Crisologo, 1975).
Molecular Modeling and Pharmacological Evaluation
In the field of pharmacology, 1,3,4-thiadiazole derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Molecular modeling studies have been conducted to understand their interaction with enzymes like COX-2, further highlighting the compound's relevance in medicinal chemistry (Shkair et al., 2016).
Synthesis of Polyfunctionally Substituted Heterocyclic Compounds
The synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazole derivatives, including ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been explored. These compounds have shown antimicrobial and surface activities, making them of interest in materials science and biomedical applications (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Orientations Futures
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . This suggests that “Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate” and similar compounds could have potential applications in the development of new antiviral drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
It’s known that thiazole and indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-2-21-10(19)6-14-9(18)7-23-13-17-16-12(24-13)15-11(20)8-4-3-5-22-8/h3-5H,2,6-7H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWHRWWBMGWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)
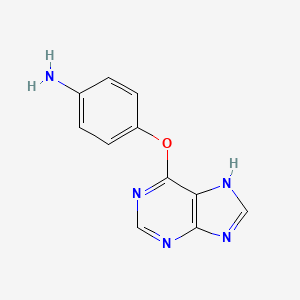
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
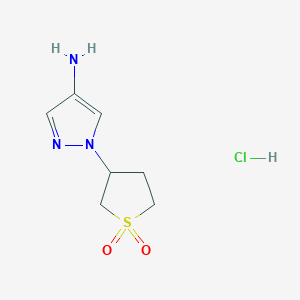
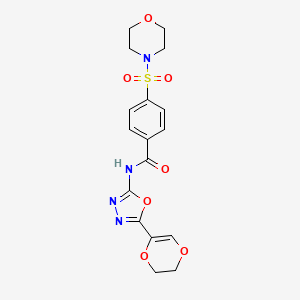
![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

